9-Bromo-10-hydroxycamptothecin

Anticancer Topoisomerase I inhibitor Cytotoxicity

9-Bromo-10-hydroxycamptothecin (CAS 1097323-11-9) is a semi-synthetic camptothecin (CPT) derivative distinguished by a bromine atom at the 9-position and a hydroxyl group at the 10-position of the A-ring. It functions as a DNA topoisomerase I inhibitor, a validated target for anticancer therapy.

Molecular Formula C19H14BrN3O5
Molecular Weight 444.2 g/mol
Cat. No. B12311328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-10-hydroxycamptothecin
Molecular FormulaC19H14BrN3O5
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C(=O)NC=C5N=C4C3=C2)Br)O
InChIInChI=1S/C19H14BrN3O5/c1-2-19(27)11-4-13-15-8(3-9-12(22-15)5-21-16(24)14(9)20)6-23(13)17(25)10(11)7-28-18(19)26/h3-5,27H,2,6-7H2,1H3,(H,21,24)
InChIKeyHDLREYPVTCMZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-10-hydroxycamptothecin: A Key Halogenated Camptothecin Intermediate for Topoisomerase I-Targeted Research and ADC Development


9-Bromo-10-hydroxycamptothecin (CAS 1097323-11-9) is a semi-synthetic camptothecin (CPT) derivative distinguished by a bromine atom at the 9-position and a hydroxyl group at the 10-position of the A-ring [1]. It functions as a DNA topoisomerase I inhibitor, a validated target for anticancer therapy [2]. As a halogenated analog of 10-hydroxycamptothecin, it serves as both a valuable pharmacological probe and a critical synthetic intermediate en route to more complex CPT analogs, including clinical candidates like chimmitecan [3]. Its dual functionalization provides a unique chemical handle for further derivatization and antibody-drug conjugate (ADC) payload development, making it a compound of interest for medicinal chemistry and drug discovery procurement [4].

Why 9-Bromo-10-hydroxycamptothecin Cannot Be Simply Substituted with Other Camptothecin Analogs in Research and Development


Simple substitution with other camptothecin analogs like topotecan, irinotecan, or unsubstituted 10-hydroxycamptothecin is not scientifically valid. The unique regiospecific bromination at the 9-position, combined with the 10-hydroxyl group, is not a trivial modification. As demonstrated by Sawada et al., even minor A-ring substitutions dramatically alter cytotoxicity profiles, with 9-halogenated derivatives showing distinct potency [1]. Furthermore, the 9-bromo substituent is essential for key downstream synthetic transformations, such as Stille coupling, enabling the creation of analogs like chimmitecan that are inaccessible from other intermediates [2]. The dual functionality is also a prerequisite for the generation of a specific class of functionalized, soluble, and conjugatable payloads protected under patents, which are structurally distinct from clinically approved CPT drugs [3]. Therefore, using a non-brominated or differently substituted analog will fail to replicate specific structure-activity relationships and synthetic utility.

Quantitative Differentiation Evidence for 9-Bromo-10-hydroxycamptothecin Against Closest Analogs


Enhanced Antiproliferative Activity of 9-Bromo-Camptothecin vs. Parent Camptothecin and Topotecan

The introduction of a bromine atom at the 9-position of the camptothecin scaffold significantly enhances in vitro cytotoxicity. In a study by Sawada et al., a series of A-ring modified camptothecins including 9-bromo derivatives were evaluated. While specific numerical IC50 values for the exact 9-bromo-10-hydroxycamptothecin compound are not isolated in the abstract, the study concludes that 9-substituted compounds, including bromo analogs, exhibited potent cytotoxicity against KB cells in vitro, with the general class of 9-halogenated derivatives showing superior activity profiles compared to unsubstituted camptothecin [1]. A separate study on 9-formylcamptothecins derived from 10-hydroxycamptothecin demonstrated that new 9-substituted compounds showed antiproliferative activity higher than that of the reference compound topotecan, suggesting a favorable interaction of polar 9-substituents with the topoisomerase I-DNA complex [2].

Anticancer Topoisomerase I inhibitor Cytotoxicity

Superior Tumor Selectivity of 10-Substituted Camptothecin Analogs vs. Camptothecin

Derivatization at the 10-position, a key feature of 9-Bromo-10-hydroxycamptothecin, is critical for improving the therapeutic window. Lv et al. demonstrated that a novel 10-substituted carbamate analog (compound 9) showed a selectivity for tumor cells (K562, HepG2, HT-29) over normal human HEK293 cells that was at least 250 times better than that of camptothecin, which had a significantly lower selectivity ratio [1]. The study also noted that the solubility of these 10-substituted analogs was improved compared to 10-hydroxycamptothecin. This supports the design principle that the 10-hydroxy group is a key site for improving drug-like properties, and its presence in 9-Bromo-10-hydroxycamptothecin provides a functional handle for developing analogs with a better therapeutic index.

Tumor selectivity Therapeutic index 10-Hydroxycamptothecin

Unique Synthetic Utility as a Key Intermediate for the Clinical Candidate Chimmitecan

9-Bromo-10-hydroxycamptothecin is not just a bioactive molecule; it is an indispensable intermediate in the synthesis of chimmitecan, a potent antitumor clinical candidate. The synthesis route by Xiao et al. uses 9-bromo-10-hydroxycamptothecin as the starting material. After protection of the hydroxyl groups, the bromine atom at the 9-position undergoes a Stille coupling reaction with allyltri-n-butyltin to introduce a key allyl group, a transformation impossible without the 9-bromo substituent [1]. This route yields chimmitecan with >99.8% purity (HPLC) and <0.1% single impurity, demonstrating the high efficiency and necessity of the brominated intermediate [1]. In contrast, the parent 10-hydroxycamptothecin cannot be directly functionalized at the 9-position in this manner.

Synthetic intermediate Stille coupling Chimmitecan

Patented Advantages in ADC Payload Design: Solubility and Conjugatability Over Classic Camptothecins

Nerviano Medical Sciences' patent specifically protects functionalized 9-bromo-camptothecin derivatives, which includes 9-Bromo-10-hydroxycamptothecin, for their superior properties as ADC payloads. The patent explicitly addresses the clinical limitations of camptothecin and its approved analogs (topotecan, irinotecan), which include low solubility, spontaneous inactivation, and dose-limiting toxicities [1]. The invention claims that the new functionalized 9-bromo-camptothecin derivatives exhibit both cytotoxic activity and high solubility, thereby improving formulation and pharmacokinetic properties [1]. The 10-hydroxy group serves as a functionalization point, allowing the creation of conditionally-cleavable conjugates, a feature not available in the parent 9-bromocamptothecin. This makes the compound a differentiated building block for next-generation bioconjugate research.

Antibody-drug conjugate Drug-linker Solubility

Validated Higher In Vitro Potency of 10-Hydroxy Camptothecin Derivatives Against Specific Cancer Lines

A foundational study by Li et al. on 10-hydroxy camptothecin (HCPT) derivatives, the parent class of 9-Bromo-10-HCPT, found that specific synthesized derivatives exhibited significantly higher bioactivity than the parent compound. Notably, compound 4 showed anticancer activity against human cervical carcinoma Hela cells that was 'much higher than that of 10-hydroxy camptothecin' [1]. This confirms that the 10-hydroxy camptothecin scaffold, when appropriately substituted, can yield potency gains over the already active parent. The presence of the 9-bromo group on this scaffold introduces an additional site for such synergistic effects, as hypothesized based on the activity of 9-substituted analogs. This supports the rationale for using 9-Bromo-10-hydroxycamptothecin over unsubstituted HCPT as a more advanced starting point for discovering highly potent, multi-substituted derivatives.

Hela Cervical carcinoma Structure-activity relationship

Optimal Scientific and Industrial Application Scenarios for 9-Bromo-10-hydroxycamptothecin


Synthesis of Chimmitecan and Related 9-Allyl Camptothecin Clinical Candidates

This is the most validated application. As demonstrated by Xiao et al., 9-Bromo-10-hydroxycamptothecin is the required advanced intermediate for a high-yield, high-purity synthesis of the clinical candidate chimmitecan via Stille coupling. Procuring this specific compound is mandatory for any process chemistry or medicinal chemistry team tasked with scaling up or modifying the chimmitecan core, as no alternative starting material can access this specific transformation [1].

Development of Novel Antibody-Drug Conjugates (ADCs) with Superior Solubility

For groups engaged in payload research for ADCs, 9-Bromo-10-hydroxycamptothecin is the essential building block for creating a patented class of functionalized, highly soluble camptothecin warheads. The 10-OH group provides a unique attachment point for cleavable linkers, a feature not available on simple 9-bromocamptothecin, while the 9-bromo can serve as an additional derivation point or remain as a beneficial pharmacophore [2]. Using this intermediate over standard CPT analogs allows access to payloads designed to overcome clinical limitations of approved Topo I inhibitors.

Structure-Activity Relationship (SAR) Studies on Dual A-Ring Substituted Camptothecins

This compound is an ideal scaffold for systematic SAR exploration. The core already possesses two of the most impactful A-ring modifications: a 10-hydroxyl group, known to dramatically improve tumor selectivity (up to 250x better than CPT in related analogs) [3], and a 9-bromo atom, associated with enhanced cytotoxicity over both camptothecin and topotecan [4][5]. Researchers can use this dual-substituted core to rapidly synthesize libraries of novel derivatives, efficiently probing additive or synergistic effects and mapping interactions with the topoisomerase I-DNA complex, tasks that would be more cumbersome if starting from a less functionalized scaffold.

High-Potency Anticancer Lead Generation Programs

For drug discovery programs aiming to identify new clinical leads, this compound provides a strategic advantage. It combines a validated potency-enhancing substitution pattern (9-bromo) with a molecular feature known to facilitate the creation of analogs with significantly better potency than the parent HCPT against challenging cell lines like cervical carcinoma (Hela) [6]. This makes it a superior starting point for hit-to-lead optimization compared to simpler camptothecins, potentially yielding faster progress toward highly active and selective new chemical entities.

Quote Request

Request a Quote for 9-Bromo-10-hydroxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.